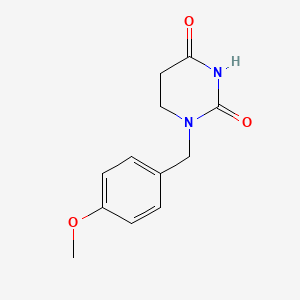
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a benzofuran core with hydroxyl and carbamate functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxyl and Carbamate Groups: The hydroxyl group can be introduced via selective hydroxylation reactions, while the carbamate group is typically added through carbamoylation reactions using reagents like isocyanates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to minimize side reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Pathways Involved: The compound’s effects on cellular pathways can result in antimicrobial and antifungal activities, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the hydroxyl and carbamate groups.
3-Hydroxycarbofuran: A related compound with similar functional groups but different structural arrangement.
Uniqueness
3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
17781-14-5 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C12H15NO5/c1-12(2)10(15)7-4-3-5-8(9(7)18-12)17-11(16)13-6-14/h3-5,10,14-15H,6H2,1-2H3,(H,13,16) |
InChI Key |
VDPXMYZSPVLYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)





![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)

![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)



